molecular formula C28H41N5O3 B2741034 N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide CAS No. 2103664-95-3

N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide

Cat. No. B2741034
CAS RN: 2103664-95-3
M. Wt: 495.668
InChI Key: OQDCZHHPWUNMOR-UHFFFAOYSA-N
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Description

The compound contains several interesting structural features, including a bicyclo[3.2.1]octane moiety, a morpholine ring, a piperazine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The bicyclo[3.2.1]octane moiety is a fused ring system that is rigid and can impart conformational constraints to the molecule . The morpholine and piperazine rings are flexible and can adopt various conformations .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the carboxamide group could participate in condensation reactions, and the morpholine and piperazine rings could act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present and the overall structure of the molecule .

Future Directions

The compound’s unique structure and functional groups suggest that it could have interesting chemical and biological properties. Future research could explore its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

N-[3-(4'-cyclopropyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)-1-phenylpropyl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O3/c1-30-13-15-31(16-14-30)27(35)29-25(21-5-3-2-4-6-21)11-12-32-23-9-10-24(32)18-28(17-23)20-33(22-7-8-22)26(34)19-36-28/h2-6,22-25H,7-20H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDCZHHPWUNMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CCN2C3CCC2CC4(C3)CN(C(=O)CO4)C5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide

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